molecular formula C14H14ClNO B14236562 n-Benzyl-2-chloro-5-methoxyaniline CAS No. 247904-21-8

n-Benzyl-2-chloro-5-methoxyaniline

Cat. No.: B14236562
CAS No.: 247904-21-8
M. Wt: 247.72 g/mol
InChI Key: VUJFIBWLMCQXKH-UHFFFAOYSA-N
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Description

n-Benzyl-2-chloro-5-methoxyaniline is an organic compound with the molecular formula C14H14ClNO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and the aromatic ring is substituted with a chlorine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-2-chloro-5-methoxyaniline typically involves the following steps:

    Nitration and Reduction: The starting material, 2-chloro-5-methoxyaniline, can be nitrated to introduce a nitro group, followed by reduction to obtain the corresponding amine.

    Benzylation: The amine group is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-2-chloro-5-methoxyaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

Scientific Research Applications

n-Benzyl-2-chloro-5-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of n-Benzyl-2-chloro-5-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyl group and the substituents on the aromatic ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    n-Benzyl-2-chloroaniline: Lacks the methoxy group, which can affect its reactivity and biological activity.

    n-Benzyl-5-methoxyaniline: Lacks the chlorine atom, which can influence its chemical properties and applications.

    2-Chloro-5-methoxyaniline: Lacks the benzyl group, which can affect its solubility and reactivity.

Uniqueness

n-Benzyl-2-chloro-5-methoxyaniline is unique due to the combination of the benzyl group, chlorine atom, and methoxy group, which together confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

247904-21-8

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

N-benzyl-2-chloro-5-methoxyaniline

InChI

InChI=1S/C14H14ClNO/c1-17-12-7-8-13(15)14(9-12)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3

InChI Key

VUJFIBWLMCQXKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NCC2=CC=CC=C2

Origin of Product

United States

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